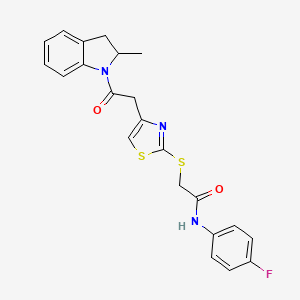
N-(4-fluorophenyl)-2-((4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-fluorophenyl)-2-((4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H20FN3O2S2 and its molecular weight is 441.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-fluorophenyl)-2-((4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide, with the CAS number 942001-06-1, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology, anti-inflammatory treatments, and antimicrobial applications. This article delves into the biological activity of this compound, summarizing findings from various studies, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H20FN3O2S2, with a molecular weight of 441.5 g/mol. The compound features a thiazole moiety and an indoline derivative, which are known to contribute significantly to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H20FN3O2S2 |
| Molecular Weight | 441.5 g/mol |
| CAS Number | 942001-06-1 |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. The thiazole component is often associated with cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating specific signaling pathways related to cell death .
Mechanism of Action:
The compound may interact with key proteins involved in cancer progression, potentially inhibiting their activity or altering their function. Molecular docking studies suggest that it binds effectively to protein targets implicated in cancer pathways, which could lead to the development of novel anticancer therapies .
Anti-inflammatory Effects
In addition to its anticancer potential, this compound also shows promise as an anti-inflammatory agent. The indoline structure is known for its ability to inhibit enzymes involved in inflammatory processes. For example, it may modulate the activity of lipoxygenases (LOX), which are crucial in the biosynthesis of leukotrienes—mediators of inflammation .
Case Study:
In vitro experiments have demonstrated that modifications to the indoline component can enhance anti-inflammatory activity, suggesting that structural optimization could lead to more effective therapeutic agents .
Antimicrobial Activity
Preliminary studies indicate that this compound may possess antimicrobial properties. The thiazole ring is often linked with antimicrobial activity against various pathogens, making this compound a candidate for further investigation in infectious disease treatment .
Research Findings and Future Directions
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activities and selectivity towards specific targets. Techniques such as microwave-assisted synthesis have been employed to improve yields and reduce reaction times during synthesis .
Key Findings:
- Apoptotic Induction: The compound has been shown to induce apoptosis in certain cancer cell lines.
- Enzyme Inhibition: It effectively inhibits enzymes involved in inflammatory responses.
- Molecular Interactions: Docking studies reveal potential binding sites on target proteins that could be exploited for drug development.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-2-[[4-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2S2/c1-14-10-15-4-2-3-5-19(15)26(14)21(28)11-18-12-29-22(25-18)30-13-20(27)24-17-8-6-16(23)7-9-17/h2-9,12,14H,10-11,13H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZHZBGIOXDZGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CC3=CSC(=N3)SCC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














